molecular formula C22H22ClN3O3 B2935987 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile CAS No. 1903278-38-5

1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile

Cat. No.: B2935987
CAS No.: 1903278-38-5
M. Wt: 411.89
InChI Key: ASJQSGMZGBSEKH-UHFFFAOYSA-N
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Description

1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile is a synthetic small molecule of significant interest in medicinal chemistry research. Its complex structure incorporates a piperidine ring, a privileged scaffold frequently found in pharmacologically active compounds and known to interact with a variety of biological targets . The molecule also features a pyridine carbonyl moiety and a tetrahydrofuran (oxolane) ether linkage, which are common in compounds with diverse biological activities. Piperidine derivatives are extensively investigated and appear in compounds studied for a wide range of applications, including as phosphodiesterase (PDE) inhibitors which can influence vascular smooth muscle relaxation , and as antagonists for various neuroreceptors . The specific combination of a carbonyl linker and a nitrile group on the piperidine ring, coupled with the chloro-pyridine subunit, suggests this compound is a valuable chemical intermediate or a potential lead molecule for probing enzyme inhibition or receptor-ligand interactions. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c23-19-12-16(13-25-20(19)29-18-6-11-28-14-18)21(27)26-9-7-22(15-24,8-10-26)17-4-2-1-3-5-17/h1-5,12-13,18H,6-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJQSGMZGBSEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile typically involves multiple steps, including the formation of the pyridine and piperidine rings, followed by the introduction of the functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products depending on the substituents introduced.

Scientific Research Applications

1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Substituents Notable Features Reference
1-[5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile (Target) 5-Cl, 6-(oxolan-3-yloxy), pyridine-3-carbonyl, 4-phenylpiperidine-4-carbonitrile Balanced solubility (oxolan), steric bulk (phenylpiperidine), electron withdrawal (carbonitrile)
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile 4-Methylpiperazinyl, 6-thiophen-2-yl Thiophene enhances lipophilicity; methylpiperazine increases basicity/solubility
1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile Benzyl, 4-methylsulfanyl, dihydro-pyridine Sulfanyl group improves metabolic stability; dihydropyridine reduces aromaticity
2-Chloranyl-4-[[4-(4-methylpiperazin-1-yl)-2-oxidanylidene-1H-quinolin-6-yl]amino]pyridine-3-carbonitrile Quinolinylamino, 4-methylpiperazinyl, 2-oxidanylidene Quinoline scaffold increases rigidity; hydrogen bonding via oxidanylidene group
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile Pyrazolopyrimidine core, 4-fluorophenyl, butylamino Bicyclic core enhances rigidity; fluorine enhances lipophilicity and membrane permeability

Key Comparative Insights

Solubility and Lipophilicity: The target compound’s oxolan-3-yloxy group likely improves aqueous solubility compared to thiophene () or fluorophenyl () substituents. However, it may be less lipophilic than the methylsulfanyl group in (XlogP ~5.2 in vs. inferred lower XlogP for the target) .

Electronic Effects: The carbonitrile group in the target compound acts as an electron-withdrawing group, altering the pyridine ring’s electron density. This contrasts with electron-donating groups like butylamino in , which may enhance nucleophilic reactivity .

Pharmacological Implications: Piperidine and piperazine derivatives (e.g., ) are common in CNS drugs due to their ability to cross the blood-brain barrier. The target’s phenylpiperidine moiety may confer similar advantages .

Synthetic Utility: The target’s pyridine-3-carbonyl group is a versatile intermediate, akin to 3-cyanopyridine derivatives in , which are precursors for heterocyclic expansions .

Research Findings and Data

Structural Analysis

  • Crystallography : While the target compound lacks published crystallographic data, analogs like and were resolved via X-ray diffraction (SHELX software, ), highlighting planar pyridine cores and substituent conformations critical for activity .
  • Steric Effects : The phenylpiperidine group in the target may induce conformational rigidity, similar to the fused pyrazolopyrimidine in , which restricts rotational freedom .

Pharmacokinetic Predictions

  • Membrane Permeability : The target’s moderate lipophilicity (inferred from substituents) balances solubility and permeability, contrasting with highly lipophilic fluorophenyl derivatives () .

Biological Activity

1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chloro-substituted pyridine ring and a piperidine moiety, suggest diverse biological activities. This article delves into its biological activity, exploring mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile
  • Molecular Formula : C22H22ClN3O3
  • Molecular Weight : 397.88 g/mol
  • CAS Number : 1903278-38-5

Structural Features

The compound features:

  • A pyridine ring with a chloro substituent.
  • An oxolan-3-yloxy group , which may enhance solubility and bioavailability.
  • A piperidine ring , which is often associated with various pharmacological activities.

The biological activity of 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator within various biological pathways, influencing cellular processes such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease progression.
  • Receptor Modulation : It could modulate receptor activity, impacting neurotransmitter systems.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of piperidine have shown efficacy against HIV and other viral infections. The compound's structure suggests it may share similar antiviral properties due to its ability to interact with viral proteins.

Case Study: Antiviral Screening

A study evaluated several piperidine derivatives for their antiviral activity against HIV. The results indicated that compounds similar to 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine exhibited promising antiviral effects, demonstrating a favorable pharmacokinetic profile in vitro .

Antibacterial Activity

The compound has also been assessed for antibacterial properties. Research indicates that piperidine derivatives can exhibit activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of Piperidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus32 µg/mL
2Pseudomonas aeruginosa64 µg/mL
3Escherichia coli128 µg/mL

Cytotoxicity

While exploring the therapeutic potential of this compound, it is crucial to assess its cytotoxicity. Studies have shown that certain derivatives exhibit moderate cytotoxic effects at higher concentrations, necessitating further investigation into their safety profiles.

Cytotoxicity Data

In vitro studies demonstrated that the cytotoxic concentration (CC50) for certain piperidine derivatives ranged from 54 to 92 µM in Vero cells .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis involves multi-step functionalization of pyridine and piperidine scaffolds. Key steps include:
  • Chlorination and etherification : Introduce the chloro and oxolan-3-yloxy groups via nucleophilic substitution under anhydrous conditions (e.g., using NaH as a base in THF) .
  • Coupling reactions : Utilize carbonylative cross-coupling (e.g., Pd-catalyzed) to attach the pyridine-carbonyl group to the piperidine ring .
  • Purity optimization : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and final product via recrystallization (ethanol/water) .
  • Yield improvement : Optimize stoichiometry (e.g., 1.2 equivalents of oxolan-3-ol for etherification) and reaction time (monitored by TLC/HPLC) .

Q. How can researchers validate the structural integrity of this compound, especially when spectral data (e.g., NMR, MS) show discrepancies?

  • Methodological Answer :
  • Multi-technique validation : Combine 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to cross-verify functional groups (e.g., nitrile stretch at ~2200 cm1^{-1}) .
  • X-ray crystallography : Resolve ambiguous peaks by growing single crystals (e.g., using slow vapor diffusion with dichloromethane/hexane) .
  • Contradiction resolution : If MS data conflicts with NMR (e.g., unexpected fragmentation), rerun under milder ionization conditions (ESI instead of EI) and compare with computational predictions (DFT-based spectral simulations) .

Advanced Research Questions

Q. What strategies can be employed to investigate the structure-activity relationship (SAR) of this compound for potential kinase inhibition?

  • Methodological Answer :
  • Functional group modulation : Synthesize analogs by replacing the oxolan-3-yloxy group with other ethers (e.g., tetrahydrofuran variants) or altering the phenylpiperidine nitrile moiety .
  • In silico docking : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinity to kinase targets (e.g., EGFR, VEGFR) based on electron-withdrawing groups (e.g., nitrile) and steric effects .
  • Biological assays : Test analogs in kinase inhibition assays (e.g., ADP-Glo™) and correlate activity with computational predictions. Use IC50_{50} values to rank substituent contributions .

Q. How can computational reaction design tools accelerate the optimization of this compound’s synthetic pathway?

  • Methodological Answer :
  • Quantum chemical modeling : Apply density functional theory (DFT) to predict transition states and energy barriers for key steps (e.g., carbonylative coupling) .
  • Machine learning (ML) : Train ML models on existing reaction datasets (e.g., USPTO) to recommend solvent/base combinations for improving yield .
  • Microreactor systems : Implement flow chemistry for hazardous steps (e.g., chlorination) to enhance safety and reproducibility .

Q. What experimental and analytical approaches resolve contradictions in biological activity data (e.g., inconsistent IC50_{50} values across studies)?

  • Methodological Answer :
  • Standardized protocols : Use validated assay kits (e.g., CellTiter-Glo® for cytotoxicity) and control compounds to minimize inter-lab variability .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent DMSO concentration) .
  • Mechanistic studies : Perform time-resolved enzymatic assays or cellular thermal shift assays (CETSA) to confirm target engagement .

Safety and Handling

Q. What are the critical safety considerations when handling this compound, given its structural complexity?

  • Methodological Answer :
  • Hazard assessment : Review Safety Data Sheets (SDS) for analogous compounds (e.g., piperidine nitriles) to identify risks (e.g., cyanide release under acidic conditions) .
  • PPE and ventilation : Use nitrile gloves, fume hoods, and sealed reaction systems to prevent inhalation/contact .
  • Waste disposal : Neutralize reaction residues with alkaline peroxide before disposal to degrade nitrile groups .

Data Generation and Reproducibility

Q. How can researchers design statistically robust experiments to evaluate this compound’s physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply factorial design to test variables (e.g., pH, temperature) in solubility studies. Use software (e.g., JMP, Minitab) to analyze interactions .
  • LogP determination : Compare shake-flask method with computational estimates (e.g., ACD/Labs) and validate via HPLC retention time correlation .

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